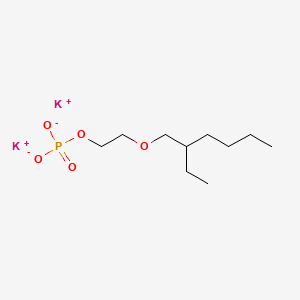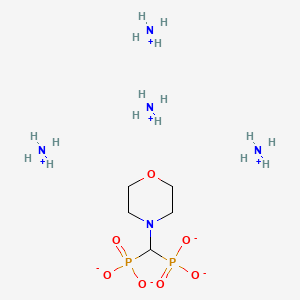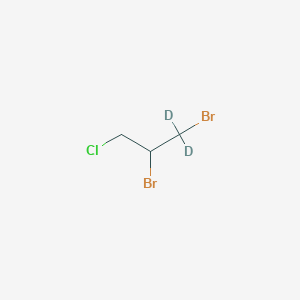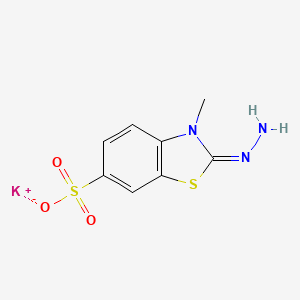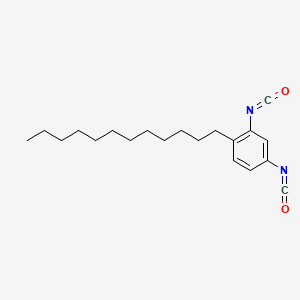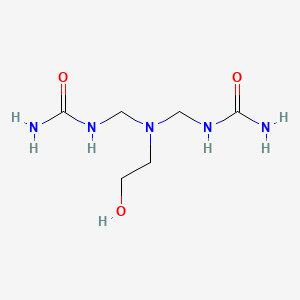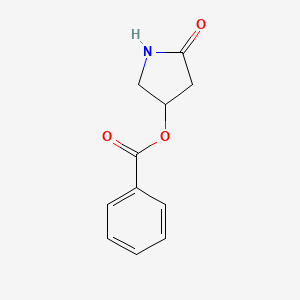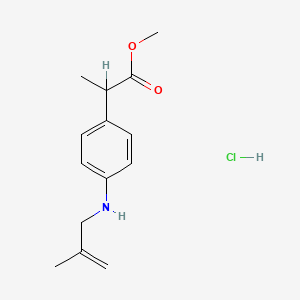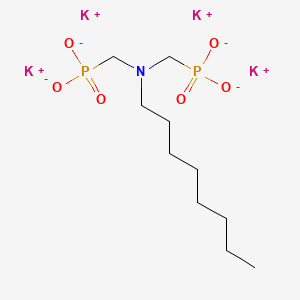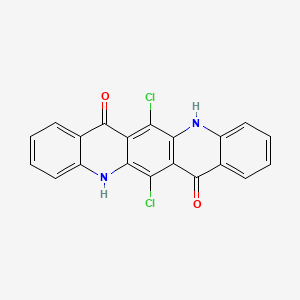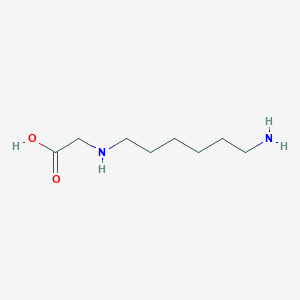
n-(6-Aminohexyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Aminohexyl)glycine is a compound that belongs to the class of peptoids, which are peptide mimics with a poly(glycine) backbone. This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to a glycine residue. Peptoids, including this compound, are known for their stability and resistance to proteolytic degradation, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)glycine can be synthesized using several methods, including the solid-phase submonomer synthesis method, ring-opening polymerization method, and Ugi reaction method . The solid-phase submonomer synthesis method involves the sequential addition of monomers to a growing polymer chain anchored to a solid support. This method allows for precise control over the sequence and structure of the resulting peptoid.
The ring-opening polymerization method involves the polymerization of cyclic monomers to form linear polymers. This method is often used to produce polypeptoids with well-defined structures and properties .
The Ugi reaction method is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a peptoid. This method is advantageous due to its simplicity and the ability to produce peptoids with diverse side chains .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the solid-phase submonomer synthesis method. This method is preferred due to its scalability and the ability to produce high-purity peptoids with consistent properties .
化学反応の分析
Types of Reactions: N-(6-Aminohexyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the hexyl chain, which provide reactive sites for chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-(6-oxohexyl)glycine, while reduction reactions may yield this compound derivatives with modified side chains .
科学的研究の応用
N-(6-Aminohexyl)glycine has a wide range of scientific research applications due to its stability and versatility. In chemistry, it is used as a building block for the synthesis of complex peptoids and polymers . In biology, it is employed in the study of protein-protein interactions and as a scaffold for the development of antimicrobial agents .
In medicine, this compound is investigated for its potential as a therapeutic agent due to its resistance to proteolytic degradation and its ability to mimic natural peptides . In industry, it is used in the development of materials with unique properties, such as surface antifouling coatings and drug delivery systems .
作用機序
The mechanism of action of N-(6-Aminohexyl)glycine involves its interaction with specific molecular targets and pathways. As a peptoid, it can mimic the structure and function of natural peptides, allowing it to bind to and modulate the activity of proteins and enzymes . The hexyl chain and amino group provide additional sites for interactions with biological molecules, enhancing its efficacy and specificity .
類似化合物との比較
N-(6-Aminohexyl)glycine is similar to other peptoids, such as N-(4-aminobutyl)glycine and N-(2-aminoethyl)glycine . it is unique in its longer hexyl chain, which provides distinct chemical and physical properties. This longer chain enhances its hydrophobicity and allows for more extensive interactions with biological membranes and proteins .
Similar compounds include:
- N-(4-aminobutyl)glycine
- N-(2-aminoethyl)glycine
- N-(S-phenylethyl)glycine
- N-benzylglycine
These compounds share the common feature of having an amino group attached to a glycine residue, but differ in the length and structure of their side chains, which influence their properties and applications .
特性
CAS番号 |
784109-85-9 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(6-aminohexylamino)acetic acid |
InChI |
InChI=1S/C8H18N2O2/c9-5-3-1-2-4-6-10-7-8(11)12/h10H,1-7,9H2,(H,11,12) |
InChIキー |
NOCTZBYMEXZKLK-UHFFFAOYSA-N |
正規SMILES |
C(CCCNCC(=O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



